molecular formula C12H12N2O2 B8356492 5-(4-methoxy-phenyl)-2-methyl-2H-pyridazin-3-one

5-(4-methoxy-phenyl)-2-methyl-2H-pyridazin-3-one

Cat. No. B8356492
M. Wt: 216.24 g/mol
InChI Key: GZCAVMUWSGGPSZ-UHFFFAOYSA-N
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Patent
US08207168B2

Procedure details

5-(4-Hydroxyphenyl)-2-methyl-2H-pyridazin-3-one was prepared from 5-(4-methoxy-phenyl)-2-methyl-2H-pyridazin-3-one with BBr3 using the procedure described in Example 86 Step 2; Mp 296-8° C.; MS m/z 203 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[N:13][N:12]([CH3:15])[C:11](=[O:16])[CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[N:13][N:12]([CH3:15])[C:11](=[O:16])[CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC(N(N=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC(N(N=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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